
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride
概要
説明
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 and a molecular weight of 205.64 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The oxadiazole ring is known for its stability and versatility in various chemical reactions .
作用機序
Target of Action
It is known that oxadiazole derivatives can interact with various enzymes such as thymidylate-synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
Oxadiazole derivatives have been reported to inhibit several enzymes and pathways, potentially leading to the inhibition of cell proliferation .
Biochemical Pathways
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride may affect various biochemical pathways. Oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase (FAK) inhibitors, target thymidylate synthase, inhibit the B-cell lymphoma 2, inhibit the NF-kB signaling pathway, and target tubulin polymerization .
Result of Action
Oxadiazole derivatives have been reported to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
生化学分析
Biochemical Properties
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes, including 3-hydroxykynurenine transaminase (HKT), where it acts as a competitive inhibitor . This interaction is significant as it affects the kynurenine pathway, a critical metabolic pathway involved in the production of xanthurenic acid from 3-hydroxykynurenine . Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it exhibits anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) pathway, leading to cell cycle arrest and apoptosis in cancer cells . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, altering their conformation and activity. For example, its interaction with HKT involves anchoring to specific amino acid residues, thereby inhibiting the enzyme’s activity . This compound also influences enzyme inhibition or activation, leading to changes in metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell viability and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enzyme inhibition and anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway . It interacts with enzymes such as HKT, affecting the production of metabolites like xanthurenic acid . This compound also influences metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical activity .
準備方法
The synthesis of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the oxan-4-amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with hydroxylamine can form the oxadiazole ring, which is then further reacted with other reagents to introduce the oxan-4-amine group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
化学反応の分析
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The oxadiazole ring can undergo substitution reactions where one of the ring atoms is replaced by another atom or group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
類似化合物との比較
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Oxan-4-amine derivatives: Compounds with the oxan-4-amine group may have different ring structures but share similar functional groups, leading to comparable chemical behavior.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the oxan-4-amine group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-7(1-3-11-4-2-7)6-9-5-12-10-6;/h5H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNDRCTYFBNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NOC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


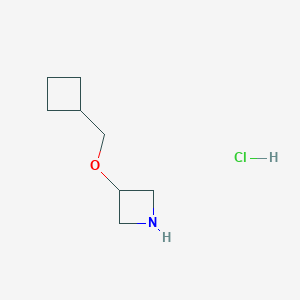
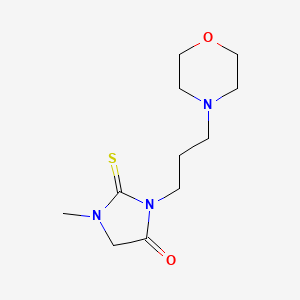
![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1430379.png)

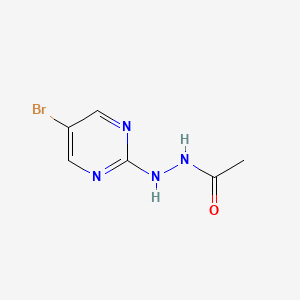
![2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride](/img/structure/B1430385.png)
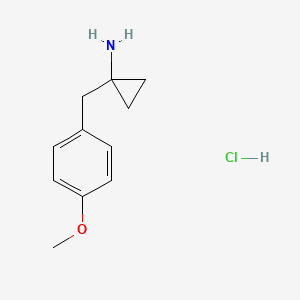


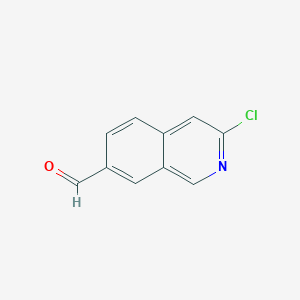
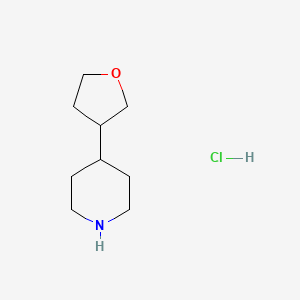
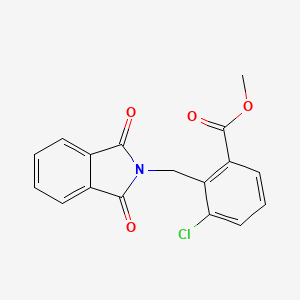

![({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430400.png)
